1,1-Dichloro-2,2-dimethoxypropane

Description

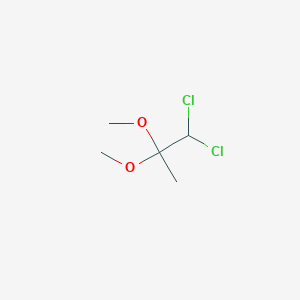

Structurally, it features two chlorine atoms on the first carbon and two methoxy groups on the second carbon of a propane backbone. Chlorinated ethers are often used as intermediates in synthesizing polymers, agrochemicals, or pharmaceuticals due to their reactivity and solubility properties.

Properties

CAS No. |

2718-42-5 |

|---|---|

Molecular Formula |

C5H10Cl2O2 |

Molecular Weight |

173.03 g/mol |

IUPAC Name |

1,1-dichloro-2,2-dimethoxypropane |

InChI |

InChI=1S/C5H10Cl2O2/c1-5(8-2,9-3)4(6)7/h4H,1-3H3 |

InChI Key |

SHTNYEVTKAFOPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(Cl)Cl)(OC)OC |

Origin of Product |

United States |

Preparation Methods

1,1-Dichloro-2,2-dimethoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of acetone with methanol in the presence of chlorine gas. The reaction is typically carried out at temperatures ranging from 20°C to 35°C, and the product is obtained through suction filtration and cooling . Another method involves the use of 2,3-dichloro-1-propene and anhydrous methanol in the presence of concentrated sulfuric acid . Industrial production methods often involve similar reaction conditions but on a larger scale to achieve higher yields and purity.

Chemical Reactions Analysis

1,1-Dichloro-2,2-dimethoxypropane undergoes various chemical reactions, including substitution and hydrolysis. In substitution reactions, the chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products. Hydrolysis of the compound in the presence of water and an acid catalyst results in the formation of acetone and methanol . The compound is also known to react with water-sensitive reagents, making it useful in certain organic synthesis applications .

Scientific Research Applications

1,1-Dichloro-2,2-dimethoxypropane has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is employed in the study of enzyme-catalyzed reactions and metabolic pathways. In medicine, the compound is used in the development of pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients. Industrially, it is used in the production of polymers, resins, and other chemical intermediates .

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,2-dimethoxypropane involves its reactivity with nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack. The compound can also participate in electrophilic addition reactions, where the electron-rich methoxy groups react with electrophiles .

Comparison with Similar Compounds

Structural Isomers and Dichloropropane Derivatives

The structural isomer 1,3-dichloro-2,2-dimethoxypropane (CAS 6626-57-9) shares the same molecular formula but differs in chlorine placement. This isomer is documented as a specialty chemical with >95% purity, though specific applications remain undisclosed . In contrast, 1,2-dichloropropane (CAS 78-87-5), a non-oxygenated analog, is a volatile solvent used in industrial degreasing and pesticide formulations. Its higher volatility and lower polarity distinguish it from dimethoxy-substituted derivatives .

Table 1: Comparison of Dichloropropane Derivatives

Chlorinated Cyclopropanes and Aryl-Substituted Analogs

Gem-dichlorocyclopropanes (e.g., 1,1-dichloro-2,2-diarylcyclopropanes) exhibit antitumor activity, as seen in studies where specific derivatives inhibited cancer cell growth . These compounds differ from this compound by replacing methoxy groups with aromatic rings, which enhance biological activity but reduce solubility.

Table 2: Dichlorocyclopropane vs. Dimethoxypropane Derivatives

Organochlorine Pesticides and Environmental Impact

While 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD/TDE) (CAS 72-54-8) and DDE are structurally distinct (aromatic chlorinated ethanes), they highlight the environmental persistence and toxicity of chlorinated hydrocarbons. DDD is a DDT metabolite linked to liver/kidney damage and carcinogenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.